molecular formula C43H40 B14589844 1,1'-(Undecane-1,11-diyl)dipyrene CAS No. 61549-32-4

1,1'-(Undecane-1,11-diyl)dipyrene

Cat. No.: B14589844
CAS No.: 61549-32-4
M. Wt: 556.8 g/mol
InChI Key: YWOKAJCQJHAWOX-UHFFFAOYSA-N
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Description

1,1'-(Undecane-1,11-diyl)dipyrene is a symmetric organic compound comprising two pyrene moieties connected by a linear undecane (C11H22) alkyl chain. Pyrene, a polycyclic aromatic hydrocarbon (PAH), is renowned for its strong fluorescence, high photostability, and π-π stacking propensity. The undecane linker introduces flexibility, which modulates intermolecular interactions and solubility in nonpolar solvents. This compound is of interest in materials science for applications such as organic semiconductors, fluorescent sensors, and supramolecular assemblies. Its synthesis typically involves coupling pyrene derivatives via alkylation reactions using dihaloalkanes or similar reagents.

Properties

CAS No.

61549-32-4

Molecular Formula

C43H40

Molecular Weight

556.8 g/mol

IUPAC Name

1-(11-pyren-1-ylundecyl)pyrene

InChI

InChI=1S/C43H40/c1(2-4-6-8-12-30-18-20-36-24-22-32-14-10-16-34-26-28-38(30)42(36)40(32)34)3-5-7-9-13-31-19-21-37-25-23-33-15-11-17-35-27-29-39(31)43(37)41(33)35/h10-11,14-29H,1-9,12-13H2

InChI Key

YWOKAJCQJHAWOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-(Undecane-1,11-diyl)dipyrene typically involves the reaction of pyrene with an undecane chain under specific conditions. The synthetic route may include:

    Step 1: Formation of the undecane chain through a series of organic reactions.

    Step 2: Coupling of the undecane chain with pyrene units using catalysts and solvents.

    Reaction Conditions: The reactions are often carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

1,1’-(Undecane-1,11-diyl)dipyrene undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(Undecane-1,11-diyl)dipyrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(Undecane-1,11-diyl)dipyrene involves its interaction with molecular targets through its aromatic rings. The compound can intercalate into DNA, affecting gene expression and cellular processes. Its fluorescence allows for the visualization of these interactions, making it a valuable tool in molecular biology .

Comparison with Similar Compounds

Research Implications

  • Material Design : Flexible alkyl linkers (e.g., undecane) reduce crystallinity, favoring amorphous phases in organic electronics, while rigid linkers (e.g., Compound 8) enhance charge transport via conjugation .
  • Fluorescence Tuning : Compound 23’s red emission highlights the role of electron-deficient cores in shifting emission wavelengths, a strategy adaptable to pyrene systems via functionalization .
  • Environmental Impact: Non-fluorinated analogs like the target compound avoid the bioaccumulation risks associated with perfluorinated chains .

Data Tables

Table 1: Structural and Photophysical Comparison

Compound Linker Type Functional Groups UV-Vis λmax (nm) Fluorescence λem (nm)
1,1'-(Undecane-dipyrene) Undecane (flexible) None ~340–360 (est.) ~400–450 (est.)
Compound 8 Phenylene-bis(oxy) Chloromethyl, ether 204–344 Not reported
Compound 23 Dibenzo-dioxecino Triazole, enone, dimethylamino 416 536

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